5-Chloro-3-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)sulfamoyl]-2-methylbenzoic acid
Description
5-Chloro-3-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)sulfamoyl]-2-methylbenzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-substituted benzoic acid core, an oxazole ring, and a sulfamoyl group, making it an interesting subject for scientific research and industrial applications.
Properties
IUPAC Name |
5-chloro-3-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)sulfamoyl]-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5S/c1-4-11-13(8(3)16-22-11)17-23(20,21)12-6-9(15)5-10(7(12)2)14(18)19/h5-6,17H,4H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLJXFFWFSJTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)NS(=O)(=O)C2=CC(=CC(=C2C)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)sulfamoyl]-2-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using reagents like chlorosulfonic acid or sulfur trioxide.
Chlorination and Methylation: The benzoic acid core can be chlorinated and methylated using reagents such as thionyl chloride and methyl iodide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)sulfamoyl]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-Chloro-3-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)sulfamoyl]-2-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylbenzoic acid: Lacks the oxazole and sulfamoyl groups, making it less complex and potentially less active.
3-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)sulfamoyl]benzoic acid: Similar structure but without the chloro substitution, which may affect its reactivity and biological activity.
Uniqueness
5-Chloro-3-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)sulfamoyl]-2-methylbenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, oxazole, and sulfamoyl groups makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
